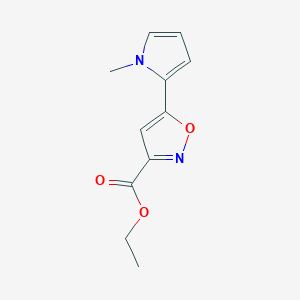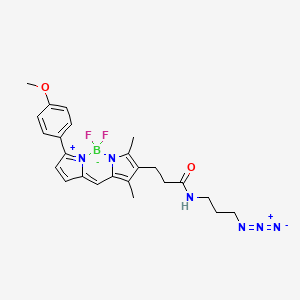
BDP TMR azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BDP TMR azide is a borondipyrromethene fluorophore with an azide functional group. It is known for its high fluorescence quantum yield and long fluorescence lifetime, making it suitable for various fluorescence-based applications. This compound is commonly used in oligonucleotide labeling and amino acid sequencing due to its compatibility with TAMRA dye channels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BDP TMR azide is synthesized through a series of chemical reactions involving borondipyrromethene (BDP) as the core structure. The azide functional group is introduced via a nucleophilic substitution reaction. The typical synthetic route involves the following steps:
Formation of BDP Core: The BDP core is synthesized by reacting pyrrole with a boron-containing reagent under controlled conditions.
Introduction of Azide Group: The azide group is introduced by reacting the BDP core with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Des Réactions Chimiques
Types of Reactions
BDP TMR azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the azide-alkyne cycloaddition.
Solvents: DMF, DMSO, and alcohols are commonly used solvents for these reactions.
Major Products
The major products formed from these reactions include various bioconjugates and labeled biomolecules, which are used in fluorescence imaging and other analytical applications .
Applications De Recherche Scientifique
BDP TMR azide has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of fluorescent probes and sensors.
Biology: Employed in fluorescence imaging to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and materials for various industrial applications
Mécanisme D'action
BDP TMR azide exerts its effects through its high fluorescence quantum yield and long fluorescence lifetime. The azide group allows for easy conjugation with other molecules via click chemistry, enabling the creation of fluorescently labeled biomolecules. These labeled biomolecules can then be used in various imaging and analytical techniques to study biological processes and detect specific targets .
Comparaison Avec Des Composés Similaires
BDP TMR azide is unique due to its high fluorescence quantum yield and long fluorescence lifetime. Similar compounds include:
BDP TMR alkyne: Similar to this compound but with an alkyne functional group for click chemistry reactions.
BDP TMR amine: Contains an amino group and is used for fluorescence polarization assays.
BDP TMR carboxylic acid: Features a carboxylic acid group and is used for labeling applications.
These compounds share similar spectral properties but differ in their functional groups, making them suitable for different applications .
Propriétés
Formule moléculaire |
C24H27BF2N6O2 |
|---|---|
Poids moléculaire |
480.3 g/mol |
Nom IUPAC |
N-(3-azidopropyl)-3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanamide |
InChI |
InChI=1S/C24H27BF2N6O2/c1-16-21(10-12-24(34)29-13-4-14-30-31-28)17(2)32-23(16)15-19-7-11-22(33(19)25(32,26)27)18-5-8-20(35-3)9-6-18/h5-9,11,15H,4,10,12-14H2,1-3H3,(H,29,34) |
Clé InChI |
RDEBWDYUAWKFLF-UHFFFAOYSA-N |
SMILES canonique |
[B-]1(N2C(=C(C(=C2C=C3[N+]1=C(C=C3)C4=CC=C(C=C4)OC)C)CCC(=O)NCCCN=[N+]=[N-])C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


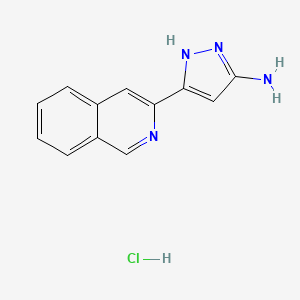

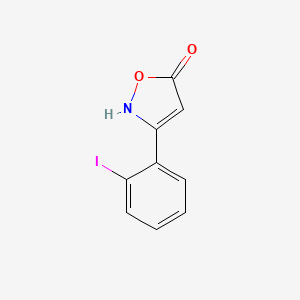

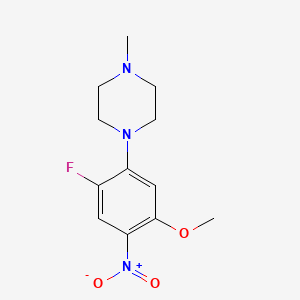
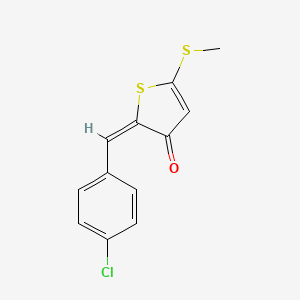
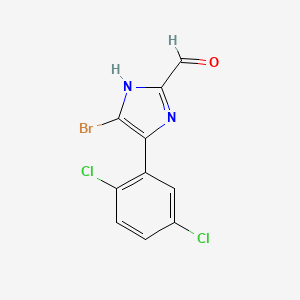

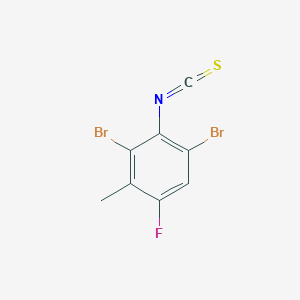
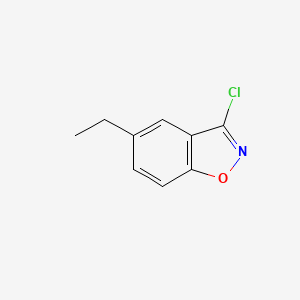
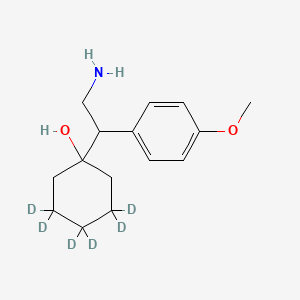
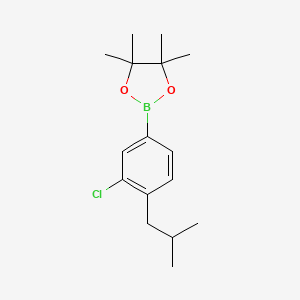
![(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B13714344.png)
